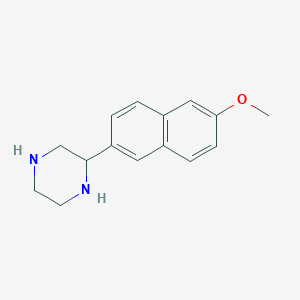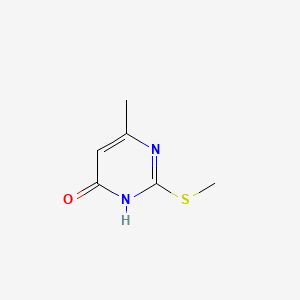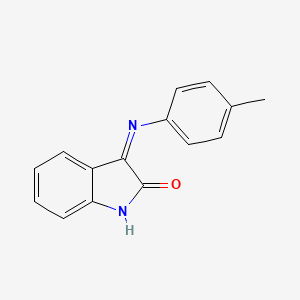![molecular formula C13H10N2OS B1418161 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-04-5](/img/structure/B1418161.png)
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antitumor properties . It is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as a potential EZH2 inhibitor .
Synthesis Analysis
The compound has been synthesized via structural modifications of tazemetostat . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is complex and specific to its function as a potential EZH2 inhibitor . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” include the structural modifications of tazemetostat . The compound has been synthesized via Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Applications De Recherche Scientifique
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives, including “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized and evaluated as potent antitumor agents . These compounds have shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . They have also demonstrated low toxicity against HEK-293T cells .
EZH2 Inhibitors
These compounds have been used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of cancer .
Antimycobacterial Agents
Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . This suggests that these compounds could be used in the development of new antitubercular agents .
Synthesis of Other Chemical Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are used as synthons in the preparation of other chemical compounds . They are versatile and can be used to synthesize a wide range of other derivatives .
5. Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide 4-(Thieno pyrimidin-4-yl)morpholine derivatives, which can be synthesized from “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been found to inhibit tumor necrosis factor alpha and nitric oxide . These compounds could potentially be used in the treatment of diseases associated with these factors .
Development of New Synthetic Approaches
The compound “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” has been used in the development of new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These new approaches could potentially lead to the discovery of new chemical compounds with diverse biological activities .
Mécanisme D'action
Target of Action
The compound 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with EZH2, inhibiting its function . This interaction results in changes to the epigenetic landscape of the cell, affecting the expression of various genes.
Biochemical Pathways
The inhibition of EZH2 by 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects several biochemical pathways. Primarily, it disrupts the methylation of histone H3 at lysine 27 (H3K27), a critical process in the regulation of gene expression .
Result of Action
The action of 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one leads to significant molecular and cellular effects. It has been shown to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Propriétés
IUPAC Name |
7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPMYUUPCQANEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)


![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)


![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)